N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxin moiety and a triazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with various reagents to form intermediate compounds. For example, the reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further modified using alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the substitution reactions often use alkyl or aralkyl halides in the presence of DMF and LiH . Oxidation and reduction reactions may require specific catalysts and controlled temperatures to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzodioxin derivatives.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine stands out due to its triazolopyrazine core, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C16H17N5O2 |
---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C16H17N5O2/c1-11-18-19-16-15(17-5-6-21(11)16)20(2)10-12-3-4-13-14(9-12)23-8-7-22-13/h3-6,9H,7-8,10H2,1-2H3 |
InChI Key |
FQEPXPLONRLVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N(C)CC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.